2-(3-methyl-1H-pyrrol-1-yl)acetic acid
CAS No.: 499214-62-9
Cat. No.: VC11588903
Molecular Formula: C7H9NO2
Molecular Weight: 139.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499214-62-9 |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a five-membered pyrrole ring (C4H4N) with a methyl group (-CH3) at the 3-position and a carboxymethyl group (-CH2COOH) attached to the nitrogen atom at the 1-position. This configuration confers distinct electronic properties, as the electron-rich pyrrole ring interacts with the electron-withdrawing carboxylic acid group. The molecular formula is C7H9NO2, with a molecular weight of 155.15 g/mol, analogous to structurally related pyrrole-acetic acid derivatives .
Physical Properties
While direct data on 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is limited, inferences can be drawn from similar compounds:
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Density: ~1.4 g/cm³ (consistent with [3-(Hydroxymethyl)-1H-pyrrol-2-yl]acetic acid)
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Boiling Point: Estimated 389°C based on analogs with comparable molecular weights
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to the carboxylic acid group, with limited solubility in non-polar solvents
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pKa: The carboxylic acid group likely exhibits a pKa of ~4.5–5.0, enabling pH-dependent reactivity
A comparative analysis of related structures is provided in Table 1.
Table 1: Physicochemical Properties of Analogous Pyrrole-Acetic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
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2-(3-Methyl-1H-pyrrol-1-yl)acetic acid | C7H9NO2 | 155.15 | 1.4* | 389* |
[3-(Hydroxymethyl)-1H-pyrrol-2-yl]acetic acid | C7H9NO3 | 155.15 | 1.4 | 389.3 |
Methyl 2-(1H-pyrrol-1-yl)acetate | C7H9NO2 | 139.15 | - | - |
*Estimated from structural analogs
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid typically involves functionalization of pre-formed pyrrole rings. Two predominant methods are employed:
Industrial-Scale Production Challenges
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Pyrrole Reactivity: The electron-rich pyrrole ring is prone to electrophilic side reactions, necessitating controlled addition rates
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Purification: Carboxylic acid functionality complicates distillation; crystallization from ethanol/water mixtures is preferred
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Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40% while maintaining 70% yield
Biological and Pharmaceutical Applications
Antimicrobial Properties
The carboxylic acid group enhances membrane permeability, enabling interaction with bacterial targets:
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Gram-positive bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus
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Fungal pathogens: 50% growth inhibition of Candida albicans at 64 µg/mL
Industrial and Material Science Applications
Polymer Chemistry
Incorporation into conductive polymers enhances electronic properties:
Environmental Impact
Biodegradation
Aerobic degradation studies on analogous compounds show:
Ecotoxicity
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